1-(Azetidin-3-yl)-4-methylpiperidine
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Overview
Description
1-(Azetidin-3-yl)-4-methylpiperidine is a heterocyclic organic compound that features both an azetidine and a piperidine ring Azetidines are four-membered nitrogen-containing rings, while piperidines are six-membered nitrogen-containing rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Azetidin-3-yl)-4-methylpiperidine can be synthesized through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is versatile and allows for the construction of C–N bonds in highly functional organic compounds.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-methylpiperidine can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
The uniqueness of this compound lies in its combination of both azetidine and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-8-2-4-11(5-3-8)9-6-10-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
LSIKSBOLKDWDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
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